molecular formula C15H21NO3S B4240423 N-cycloheptyl-2-(phenylsulfonyl)acetamide

N-cycloheptyl-2-(phenylsulfonyl)acetamide

Cat. No. B4240423
M. Wt: 295.4 g/mol
InChI Key: YVOKCDXCMXAQGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-2-(phenylsulfonyl)acetamide, also known as CSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CSA belongs to the class of sulfonylurea compounds and has been investigated for its role in the treatment of various diseases, including diabetes, cancer, and inflammation.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(phenylsulfonyl)acetamide is not fully understood, but it is thought to involve the activation of ATP-sensitive potassium channels (KATP channels) in pancreatic beta cells, leading to increased insulin secretion. N-cycloheptyl-2-(phenylsulfonyl)acetamide has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cancer cell growth. Additionally, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to modulate the activity of various enzymes and proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to have various biochemical and physiological effects in animal models and cell culture studies. In diabetes research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to improve glucose tolerance, increase insulin secretion, and reduce blood glucose levels. In cancer research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size. In addition, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-2-(phenylsulfonyl)acetamide in lab experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or animals. Additionally, N-cycloheptyl-2-(phenylsulfonyl)acetamide is stable and can be easily synthesized in large quantities, making it a cost-effective option for researchers. However, one limitation of using N-cycloheptyl-2-(phenylsulfonyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of N-cycloheptyl-2-(phenylsulfonyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N-cycloheptyl-2-(phenylsulfonyl)acetamide. In diabetes research, further studies could investigate the optimal dosage and administration of N-cycloheptyl-2-(phenylsulfonyl)acetamide for improving glucose tolerance and insulin secretion in humans. In cancer research, future studies could explore the potential of N-cycloheptyl-2-(phenylsulfonyl)acetamide as a combination therapy with other anticancer agents. Additionally, further research could investigate the molecular mechanisms underlying the anti-inflammatory effects of N-cycloheptyl-2-(phenylsulfonyl)acetamide and its potential use in the treatment of other inflammatory diseases. Overall, the potential therapeutic applications of N-cycloheptyl-2-(phenylsulfonyl)acetamide make it a promising area for future research.

Scientific Research Applications

N-cycloheptyl-2-(phenylsulfonyl)acetamide has been investigated for its potential therapeutic applications in various diseases. In diabetes research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been shown to stimulate insulin secretion and improve glucose tolerance in animal models, suggesting its potential use as an antidiabetic agent. In cancer research, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been found to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent. In addition, N-cycloheptyl-2-(phenylsulfonyl)acetamide has been investigated for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

2-(benzenesulfonyl)-N-cycloheptylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15(16-13-8-4-1-2-5-9-13)12-20(18,19)14-10-6-3-7-11-14/h3,6-7,10-11,13H,1-2,4-5,8-9,12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOKCDXCMXAQGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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